molecular formula C10H17NO2 B12958268 Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate

Cat. No.: B12958268
M. Wt: 183.25 g/mol
InChI Key: OTXFHRIJKRGBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate can be compared with other pyrrole derivatives, such as:

    Pyrrole-2-carboxylate: Similar structure but different functional groups.

    N-methylpyrrole: Contains a methyl group instead of an ethyl group.

    Pyrrole-3-carboxylate: Different position of the carboxylate group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7/h7-9,11H,2-6H2,1H3

InChI Key

OTXFHRIJKRGBMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CNCC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.